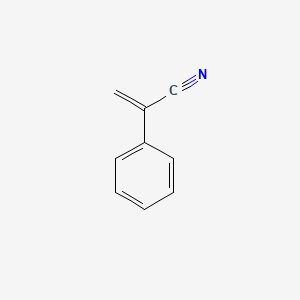

2-Phenylacrylonitrile

概要

説明

. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a phenyl group attached to an acrylonitrile moiety, making it a versatile intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

2-Phenylacrylonitrile can be synthesized through several methods. One common method involves the reaction of benzaldehyde with malononitrile in the presence of a base, followed by dehydration to yield the desired product . Another method involves the reaction of benzyl chloride with sodium cyanide, followed by dehydrohalogenation .

Industrial Production Methods

Industrial production of atroponitrile typically involves the reaction of benzyl chloride with sodium cyanide under controlled conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to enhance the yield and purity of the product .

化学反応の分析

Types of Reactions

2-Phenylacrylonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form benzaldehyde and benzoic acid under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Benzaldehyde and benzoic acid.

Reduction: Phenylacetonitrile and phenylethylamine.

Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

Antitumor Activity:

Recent studies have highlighted the anticancer potential of 2-phenylacrylonitrile and its derivatives. A notable research effort synthesized a series of derivatives from this compound, evaluating their antitumor activity both in vitro and in vivo. Among these derivatives, compound 1g2a demonstrated remarkable inhibitory effects against various cancer cell lines, including HCT116 and BEL-7402, with IC values of 5.9 nM and 7.8 nM, respectively . The mechanism of action involves arresting the cell cycle at the G2/M phase and inhibiting tubulin polymerization, making it a promising candidate for further development as an anticancer agent .

Case Study: Synthesis and Evaluation

- Objective: Synthesize novel derivatives and evaluate their anticancer activity.

- Methodology: Derivatives were synthesized via Knoevenagel condensation. Antiproliferative activities were assessed using MTT assays, while cell cycle analysis was conducted through flow cytometry.

- Results: The most potent compound exhibited selective toxicity towards cancer cells while sparing normal cells .

Antifungal Applications

Antifungal Activity:

In addition to its anticancer properties, this compound has been explored for its antifungal activities. Research focused on imidazo[1,2-a]pyridinyl derivatives of phenylacrylonitrile has shown promise against Candida species. These derivatives were synthesized through molecular hybridization techniques and evaluated for their Minimum Inhibitory Concentrations (MIC) against various Candida strains .

Case Study: Hybrid Compounds

- Objective: Develop new antifungal agents based on phenylacrylonitrile derivatives.

- Methodology: The synthesis involved reacting aldehydes with arylacetonitriles to create hybrid compounds.

- Results: Several hybrids exhibited significant antifungal activity with MIC values ranging from 0.31 µg to 5 µg against clinical strains of Candida albicans and Candida tropicalis .

Material Science Applications

Polymer Chemistry:

this compound is also utilized in polymer chemistry due to its ability to participate in radical polymerization reactions. It serves as a monomer in the synthesis of various polymers that exhibit enhanced thermal stability and mechanical properties. The incorporation of the phenyl group contributes to the rigidity and strength of the resulting polymers, making them suitable for applications in coatings and composites.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

| Application Area | Key Findings |

|---|---|

| Antitumor Activity | Compound 1g2a shows strong inhibitory effects on cancer cell lines with low toxicity to normal cells. |

| Antifungal Activity | Imidazo[1,2-a]pyridinyl derivatives demonstrate significant antifungal effects against Candida species. |

| Material Science | Acts as a monomer for polymers with enhanced mechanical properties suitable for industrial applications. |

作用機序

The mechanism of action of atroponitrile involves its interaction with various molecular targets and pathways. The nitrile group in atroponitrile can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways . Additionally, the phenyl group can interact with aromatic receptors, influencing the compound’s biological activity .

類似化合物との比較

2-Phenylacrylonitrile is similar to other nitrile compounds such as acrylonitrile and benzonitrile. it is unique due to the presence of both a phenyl group and an acrylonitrile moiety, which imparts distinct chemical and physical properties .

List of Similar Compounds

Acrylonitrile: CH₂=CH-CN

Benzonitrile: C₆H₅-CN

Phenylacetonitrile: C₆H₅-CH₂-CN

This compound’s unique structure makes it a valuable compound in various chemical and industrial applications.

特性

分子式 |

C9H7N |

|---|---|

分子量 |

129.16 g/mol |

IUPAC名 |

2-phenylprop-2-enenitrile |

InChI |

InChI=1S/C9H7N/c1-8(7-10)9-5-3-2-4-6-9/h2-6H,1H2 |

InChIキー |

RLFXJQPKMZNLMP-UHFFFAOYSA-N |

正規SMILES |

C=C(C#N)C1=CC=CC=C1 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。